2,3,4-Trichloro-6-nitrobenzonitrile
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Overview
Description
2,3,4-Trichloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7HCl3N2O2. It is a yellow solid that is soluble in solvents such as ethyl acetate and dichloromethane. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3,4-Trichloro-6-nitrobenzonitrile is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.
Industry: It is used in the production of agrochemicals and dyes
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of anagrelide , a drug used to treat essential thrombocythemia (an overproduction of blood platelets). Therefore, it can be inferred that the targets might be related to the pathways affected by Anagrelide.
Mode of Action
Based on its role as an intermediate in the synthesis of anagrelide , it can be speculated that it might interact with its targets through a series of chemical reactions, leading to changes in the biochemical pathways involved in platelet production.
Biochemical Pathways
Given its role in the synthesis of anagrelide , it is likely involved in the pathways related to platelet production and regulation.
Pharmacokinetics
It is known that the compound is soluble in ethyl acetate and dcm , which could potentially influence its bioavailability.
Result of Action
Considering its role as an intermediate in the synthesis of anagrelide , it can be inferred that its action might lead to changes in the regulation of platelet production.
Action Environment
It is known that the compound is a yellow solid , and its stability could potentially be influenced by factors such as temperature, light, and humidity.
Biochemical Analysis
Biochemical Properties
2,3,4-Trichloro-6-nitrobenzonitrile plays a significant role in biochemical reactions due to its electron-withdrawing nitro and chloro groups. These groups make the compound highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The interactions of 2,3,4-Trichloro-6-nitrobenzonitrile with biomolecules are primarily through covalent bonding, which can lead to the formation of stable enzyme-inhibitor complexes .
Cellular Effects
2,3,4-Trichloro-6-nitrobenzonitrile affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to disrupted cell signaling pathways. This inhibition can result in changes in gene expression, affecting the production of proteins necessary for cell growth and division. Additionally, 2,3,4-Trichloro-6-nitrobenzonitrile can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced energy production and altered metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Trichloro-6-nitrobenzonitrile involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition. This binding can occur through covalent interactions, resulting in the formation of stable enzyme-inhibitor complexes. Additionally, 2,3,4-Trichloro-6-nitrobenzonitrile can affect gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes. These changes can result in altered protein production and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trichloro-6-nitrobenzonitrile can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, 2,3,4-Trichloro-6-nitrobenzonitrile may degrade over time, leading to reduced potency and effectiveness. Additionally, long-term exposure to the compound can result in cumulative effects on cells, such as persistent enzyme inhibition and altered gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3,4-Trichloro-6-nitrobenzonitrile can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant enzyme inhibition and altered gene expression. Threshold effects can be observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 2,3,4-Trichloro-6-nitrobenzonitrile can result in toxic or adverse effects, such as cell death and tissue damage .
Metabolic Pathways
2,3,4-Trichloro-6-nitrobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in changes in metabolic flux and metabolite levels. The involvement of 2,3,4-Trichloro-6-nitrobenzonitrile in metabolic pathways can have significant implications for its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 2,3,4-Trichloro-6-nitrobenzonitrile is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Additionally, 2,3,4-Trichloro-6-nitrobenzonitrile can accumulate in specific tissues, leading to localized effects. The transport and distribution of the compound can influence its overall biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2,3,4-Trichloro-6-nitrobenzonitrile can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2,3,4-Trichloro-6-nitrobenzonitrile may localize to the mitochondria, where it can interfere with mitochondrial function and energy production. The subcellular localization of the compound can have significant implications for its biological effects and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trichloro-6-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorobenzoyl chloride with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,3,4-Trichloro-6-nitrobenzonitrile often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and acetic acid, or stannous chloride in the presence of hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is 2,3,4-trichloro-6-aminobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trichlorobenzonitrile
- 2,4,6-Trichlorobenzonitrile
- 2,3,5-Trichlorobenzonitrile
Uniqueness
2,3,4-Trichloro-6-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which confer distinct reactivity and applications. The combination of these groups allows for versatile chemical transformations and makes it a valuable intermediate in various synthetic pathways.
Properties
{ "Design of Synthesis Pathway": "The synthesis pathway for 2,3,4-Trichloro-6-nitrobenzonitrile involves the nitration of 2,3,4-Trichlorobenzonitrile followed by the reduction of the nitro group.", "Starting Materials": [ "2,3,4-Trichlorobenzonitrile", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium dithionite" ], "Reaction": [ "Step 1: Nitration of 2,3,4-Trichlorobenzonitrile with nitric acid and sulfuric acid to yield 2,3,4-Trichloro-6-nitrobenzonitrile", "Step 2: Reduction of the nitro group using sodium dithionite and sodium hydroxide to yield 2,3,4-Trichloro-6-aminobenzonitrile", "Step 3: Chlorination of the amine group using hydrochloric acid to yield 2,3,4-Trichloro-6-chlorobenzonitrile", "Step 4: Nitration of the chlorobenzonitrile using nitric acid and sulfuric acid to yield 2,3,4-Trichloro-6-nitrobenzonitrile" ] } | |
CAS No. |
89692-40-0 |
Molecular Formula |
C7HCl3N2O2 |
Molecular Weight |
251.447 |
IUPAC Name |
2,3,4-trichloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H |
InChI Key |
CECBZHKBVNVMLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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